3-(2,2-Difluoroethyl)morpholine;hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of morpholine derivatives, including those with difluoroethyl groups, has been explored to enhance yields and develop compounds with potential biological activities. For example, a study demonstrated a method for synthesizing 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride with high yield under mild conditions, indicating its potential in further chemical and pharmacological research (Cheng Chuan, 2011).
Chemical Properties and Reactivity
- Morpholine derivatives have been identified as intermediates in the synthesis of biologically active heterocyclic compounds. The hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, for instance, showcases the morpholine ring's utility in forming stable structures conducive to further chemical modifications (L. Mazur, M. Pitucha, Z. Rzączyńska, 2007).
Potential Biological Activities
- There's research on morpholine derivatives for their antidepressant activities. A study on 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride investigated its antidepressant potential, highlighting the importance of structural modifications in morpholine derivatives for developing new therapeutic agents (Tao Yuan, 2012).
Applications in Material Science
- Morpholine derivatives are also explored in material science, particularly in the stabilization and reactivity of certain compounds. For instance, Morpholinodifluorosulfinium Tetrafluoroborate has been noted for its role as a deoxofluorinating agent, indicating the versatility of morpholine derivatives in various chemical reactions (Olivier Mahé, J. Paquin, 2013).
Complexation and Binding Studies
- Studies have also focused on the complexation abilities of morpholine derivatives, exploring their binding with metals and other elements. This research is crucial for understanding the chemical behavior of morpholine derivatives in various environments and their potential applications in catalysis or material synthesis (A. Singh, J. Sooriyakumar, S. Husebye, K. Törnroos, 2000).
Safety and Hazards
properties
IUPAC Name |
3-(2,2-difluoroethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)3-5-4-10-2-1-9-5;/h5-6,9H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSHHFDQQDQHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethyl)morpholine hydrochloride | |
CAS RN |
2253631-95-5 |
Source
|
Record name | 3-(2,2-difluoroethyl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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